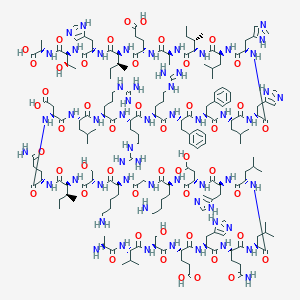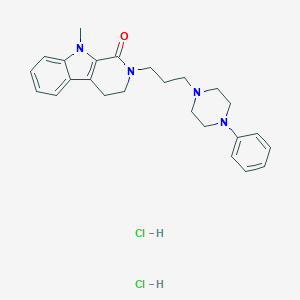
Papa-apec
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papa-apec is a bioactive peptide derived from tuna processing waste. It has gained attention due to its potential as a functional food ingredient and its various health benefits. The aim of
Wissenschaftliche Forschungsanwendungen
Papa-apec has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have a positive effect on cardiovascular health, immune function, and cognitive function.
Wirkmechanismus
The mechanism of action of Papa-apec is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to interact with enzymes and receptors involved in oxidative stress, inflammation, and immune function.
Biochemische Und Physiologische Effekte
Papa-apec has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been found to improve cardiovascular health by reducing blood pressure and cholesterol levels. Additionally, it has been shown to enhance immune function and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Papa-apec in lab experiments is that it is a natural product and is readily available. It is also relatively easy to synthesize compared to other bioactive peptides. However, one limitation is that the effects of Papa-apec may vary depending on the source of the tuna processing waste used to obtain it.
Zukünftige Richtungen
There are several future directions for research on Papa-apec. One area of interest is its potential as a functional food ingredient. It has been suggested that Papa-apec could be incorporated into various food products to enhance their nutritional value. Another area of interest is its potential as a therapeutic agent for various health conditions. Further research is needed to fully understand the mechanism of action of Papa-apec and its potential therapeutic applications.
Conclusion:
In conclusion, Papa-apec is a bioactive peptide derived from tuna processing waste. It has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have a positive effect on cardiovascular health, immune function, and cognitive function. Further research is needed to fully understand the mechanism of action of Papa-apec and its potential therapeutic applications.
Synthesemethoden
Papa-apec is obtained through enzymatic hydrolysis of tuna processing waste. The process involves the use of proteolytic enzymes to break down the proteins in the waste material into smaller peptides. The resulting mixture is then fractionated to isolate the bioactive peptide, Papa-apec.
Eigenschaften
CAS-Nummer |
124190-27-8 |
|---|---|
Produktname |
Papa-apec |
Molekularformel |
C33H42N10O6 |
Molekulargewicht |
674.7 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI-Schlüssel |
YACZPSXUHHLMLM-CKXMCULTSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Andere CAS-Nummern |
124190-27-8 |
Synonyme |
2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
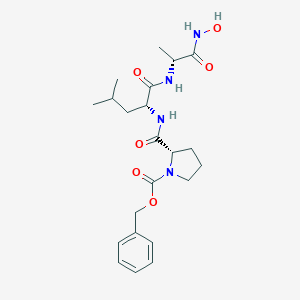
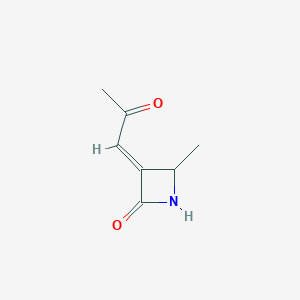
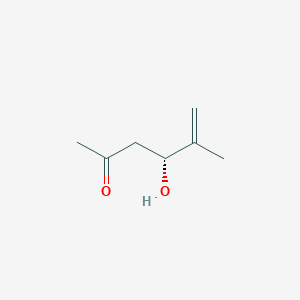
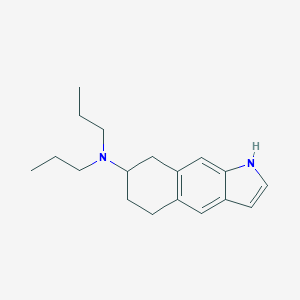
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
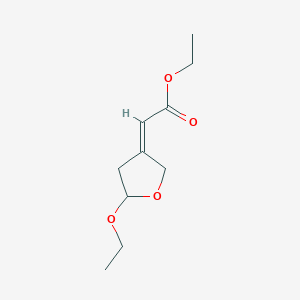


![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
